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Abstract

Odorine, a naturally occurring aminopyrrolidine-diamide alkaloid, has been identified as a
constituent of the plant genus Aglaia, notably Aglaia odorata. This document provides a
comprehensive overview of the discovery and isolation of Odorine, detailing its chemical
properties and known biological activities. It is intended to serve as a technical guide for
researchers in natural product chemistry, pharmacology, and drug development, summarizing
the current state of knowledge and providing detailed experimental methodologies where
available. The reported cancer chemopreventive and anti-inflammatory properties of Odorine
underscore its potential as a lead compound for further therapeutic development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of a
vast array of plant species. The genus Aglaia, belonging to the Meliaceae family, is a rich
source of diverse secondary metabolites, including rocaglamides and various alkaloids. Among
these is Odorine, a unique aminopyrrolidine-diamide that has garnered scientific interest due
to its potential pharmacological activities. First isolated from Aglaia odorata, this alkaloid has
demonstrated significant cancer chemopreventive and anti-inflammatory effects in preclinical
studies.[1] This guide synthesizes the available scientific literature on Odorine, with a focus on
its discovery, isolation protocols, chemical characterization, and biological evaluation.
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Discovery and Sourcing

Odorine was first identified as a natural product isolated from the leaves and twigs of Aglaia
odorata, a plant species native to Southeast Asia.[2] It has also been reported in other species
of the same genus, such as Aglaia duperreana.[3] The discovery of Odorine was part of
broader phytochemical investigations into the Aglaia genus, which is known for producing a

variety of structurally unique and biologically active compounds.

Chemical and Physical Properties

Odorine is characterized by a cinnamoyl moiety attached to a pyrrolidine ring, which is further
substituted with a 2-methylbutanamide group. Its chemical structure and properties are

summarized in the table below.

Property Value Reference(s)

(2S)-2-methyl-N-[(2R)-1-[(E)-3-
IUPAC Name phenylprop-2-enoyl]pyrrolidin- [4]
2-yl]butanamide

Molecular Formula C18H24N202 [4]
Molecular Weight 300.4 g/mol [4]
) Aminopyrrolidine-diamide
Chemical Class _ [1]
Alkaloid

Experimental Protocols
Isolation of Odorine from Aglaia duperreana Leaves

The following protocol is based on the methodology described for the isolation of Odorine from

the leaves of Aglaia duperreana.[3]
4.1.1. Plant Material and Extraction:
o Air-dry the leaves of Aglaia duperreana.

e Grind the dried leaves into a fine powder.
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Macerate the powdered leaves with ethyl acetate at room temperature.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to
obtain the crude ethyl acetate extract.

4.1.2. Chromatographic Separation:

Subject the crude ethyl acetate extract (e.g., 20 g) to Vacuum Liquid Chromatography (VLC)
or column chromatography over silica gel.

Elute the column with a gradient of n-hexane and ethyl acetate, followed by increasing
concentrations of methanol.

Monitor the fractions by Thin Layer Chromatography (TLC).

Combine fractions showing similar TLC profiles.

4.1.3. Purification:

Subject the Odorine-containing fractions to further purification using preparative TLC or
High-Performance Liquid Chromatography (HPLC).

Use a suitable solvent system for preparative TLC (e.g., a mixture of n-hexane and ethyl
acetate).

For HPLC, use a reversed-phase column with a gradient of water and acetonitrile as the
mobile phase.

Collect the purified Odorine and confirm its identity and purity using spectroscopic methods.

A reported yield from the ethyl acetate extract of Aglaia duperreana leaves was 36 mg of

Odorine from 20 g of extract.[3]

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification of Odorine. While a

complete, tabulated dataset for Odorine is not readily available in the reviewed literature, the

following outlines the standard analytical techniques used for its structure elucidation:
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e 1H NMR and 3C NMR Spectroscopy: These techniques are used to determine the chemical
structure, including the connectivity of atoms and the stereochemistry of the molecule.

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used
to determine the molecular weight and elemental composition of the compound. Tandem
mass spectrometry (MS/MS) provides information about the fragmentation pattern, which
aids in structure elucidation.

Note: Specific, quantitative *H NMR, 13C NMR, and mass spectrometry data for Odorine are
not provided in the publicly available literature consulted for this guide. Researchers should
refer to the primary literature from the initial discovery for such detailed data if available.

Biological Activity

Odorine has been investigated for its potential therapeutic properties, with studies primarily
focusing on its anti-inflammatory and cancer chemopreventive activities.

Anti-inflammatory Activity

Odorine has been shown to possess anti-inflammatory properties by inhibiting the production
of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The
half-maximal inhibitory concentration (ICso) for this activity was reported to be in the range of
16.2-24.3 uM.

Bioassay Cell Line ICs0 (UM)

Inhibition of Nitric Oxide (NO)
Production

RAW 264.7 16.2-24.3

Cancer Chemopreventive Activity

Studies have demonstrated that Odorine exhibits cancer chemopreventive effects. It has been
shown to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in
mouse models.[1] The specific cytotoxic effects of Odorine on various cancer cell lines,
including quantitative ICso values, require further investigation as this data is not widely
available in the current literature.
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Signaling Pathways and Mechanisms of Action
(Hypothetical)

The precise molecular mechanisms and signaling pathways through which Odorine exerts its
biological effects have not been fully elucidated in the available literature. However, based on
its observed anti-inflammatory and cancer chemopreventive activities, and the known
mechanisms of structurally related compounds, a hypothetical signaling pathway can be
proposed. It is crucial to note that the following diagrams represent potential mechanisms that
require experimental validation.

Hypothetical Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory properties act by inhibiting the NF-kB signaling
pathway, which is a key regulator of inflammatory responses. Odorine's inhibition of NO
production in LPS-stimulated macrophages suggests a potential interaction with this pathway.

Caption: Hypothetical anti-inflammatory action of Odorine.

Hypothetical Cancer Chemoprevention Signhaling
Pathway

The chemopreventive effects of many natural compounds are mediated through the induction
of apoptosis (programmed cell death) and inhibition of cell proliferation. The PI3K/Akt pathway
Is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
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Caption: Hypothetical cancer chemoprevention mechanism of Odorine.

Conclusion and Future Directions

Odorine, a distinct alkaloid from the Aglaia genus, presents a promising scaffold for the
development of novel therapeutic agents, particularly in the areas of inflammation and cancer.
While its initial discovery and preliminary biological evaluations are encouraging, this technical
guide highlights significant gaps in the current knowledge. To fully realize the therapeutic
potential of Odorine, future research should focus on:

o Detailed Elucidation of Signaling Pathways: In-depth studies are required to identify the
specific molecular targets and signaling cascades modulated by Odorine.

» Comprehensive Bioactivity Profiling: A broader screening of Odorine against a panel of
cancer cell lines and in various inflammatory models is necessary to establish a more
complete understanding of its biological activity.
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o Structure-Activity Relationship (SAR) Studies: Synthesis of Odorine analogs and
subsequent biological testing would provide valuable insights into the pharmacophore and
could lead to the development of more potent and selective derivatives.

o Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, in vivo studies
are needed to determine the absorption, distribution, metabolism, excretion, and toxicity
profile of Odorine.

This guide serves as a foundational resource for researchers, providing a summary of the
existing data and a roadmap for future investigations into this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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